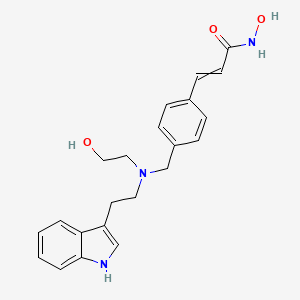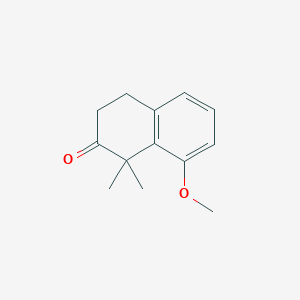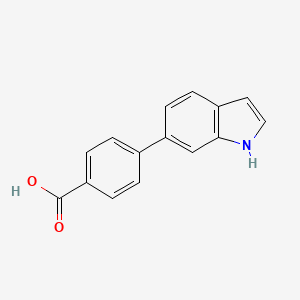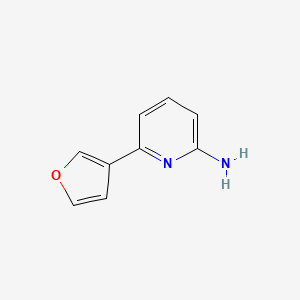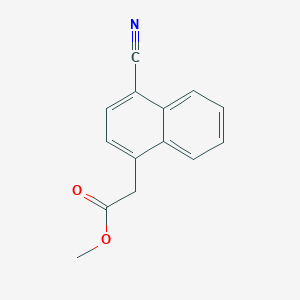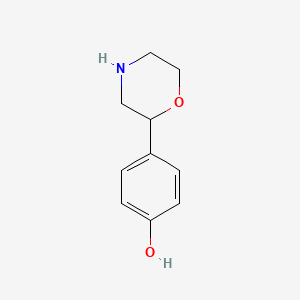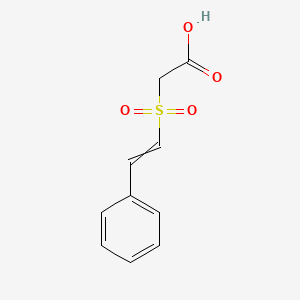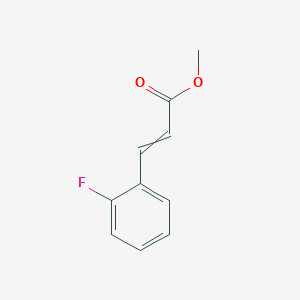
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester is an organic compound with the molecular formula C10H9FO2. It is a derivative of cinnamic acid, where a fluorine atom is substituted at the second position of the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester can be synthesized through several methods. One common approach involves the reaction of methyl cinnamate with a fluorinating agent. For instance, the reaction of methyl cinnamate with Selectfluor in the presence of a base can yield methyl 2-fluorocinnamate . Another method involves the use of fluorinated reagents in a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of methyl 2-fluorocinnamate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and reaction conditions is crucial to achieve efficient production. Common industrial methods may include the use of continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid.
Reduction: Formation of 2-fluorobenzyl alcohol.
Substitution: Formation of various substituted cinnamates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of methyl 2-fluorocinnamate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl cinnamate
- Methyl 4-fluorocinnamate
- Methyl 4-hydroxycinnamate
Uniqueness
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester is unique due to the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to methyl cinnamate, the fluorine substitution at the second position can enhance its stability and alter its interaction with biological targets. This makes it a valuable compound in both synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
59845-58-8 |
|---|---|
Formule moléculaire |
C10H9FO2 |
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
methyl 3-(2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3 |
Clé InChI |
HEGMSNMENPDWJB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC1=CC=CC=C1F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8797709.png)
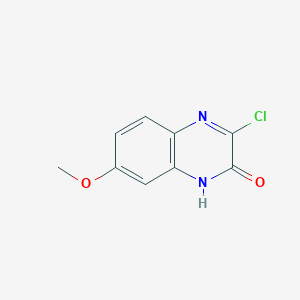
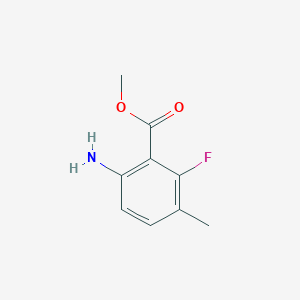
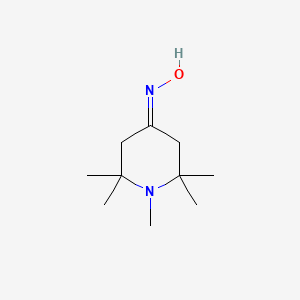
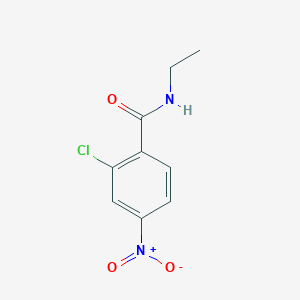
![4-[2-(Piperidin-1-yl)ethyl]phenol](/img/structure/B8797743.png)
